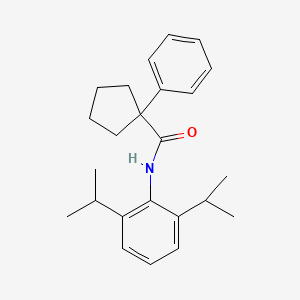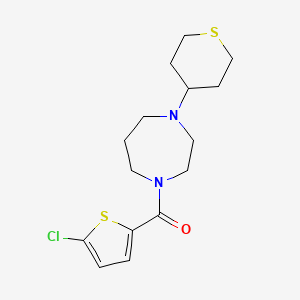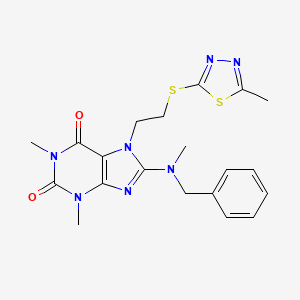![molecular formula C8H7NO3 B2882737 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 80709-80-4](/img/structure/B2882737.png)
2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid” is an organic compound with the molecular formula C8H7NO3 . It has a molecular weight of 165.15 . The compound appears as a white to light yellow crystalline solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7NO3/c1-4-2-5-7(12-4)3-6(9-5)8(10)11/h2-3,9H,1H3,(H,10,11) and the InChI key is ILLLWINWDFYWES-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a white to light yellow crystalline solid . It has good solubility in some organic solvents, such as dimethyl sulfoxide and dimethylformamide .Scientific Research Applications
1. Synthesis Techniques and Derivative Formation
- The compound has been utilized in the synthesis of various derivatives. For instance, it served as a starting compound for the synthesis of furo[3,2-b]pyrrole-2- aldoxime and other derivatives through Vilsmeier-Haack reaction and subsequent chemical reactions (Zemanová & Gašparová, 2013). The compound's versatility in forming diverse derivatives highlights its significance in synthetic chemistry.
2. Microwave Irradiation Effects in Synthesis
- Studies have shown that microwave irradiation can significantly impact the synthesis processes involving this compound. For instance, microwave irradiation was found to shorten reaction times while maintaining comparable yields in the synthesis of certain derivatives of 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (Krutošíková et al., 2000). This suggests a potential for more efficient synthesis methods.
3. Exploration of Aromaticity and Molecular Structures
- Research on the aromaticity and molecular structures of various derivatives of this compound has been conducted. The studies included X-ray diffraction and computational methods to understand the aromatic character and stability of these derivatives, revealing the influence of substituents on the compound's properties (Cyrański et al., 2001).
4. Investigations into Biological Activity
- While studies directly exploring the biological activity of this compound are limited, related research has investigated the potential carcinogenicity and ionization constants of similar compounds. This research provides insights into the biological and chemical behavior of this class of compounds (Romanova et al., 2001).
Properties
IUPAC Name |
2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-2-5-7(12-4)3-6(9-5)8(10)11/h2-3,9H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLLWINWDFYWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-2-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2882654.png)
![(3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B2882655.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2882657.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2882659.png)

![4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2882663.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2882664.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2882667.png)
![2-[(4-{[(4-chloroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2882668.png)



![3,4,5-trimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2882674.png)

